![molecular formula C15H15N3O7S2 B2656118 (Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-47-9](/img/structure/B2656118.png)
(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a 5,6-dihydro-1,4-dioxine-2-carbonyl group , a sulfamoyl group, and a benzo[d]thiazol-3(2H)-yl group. The 5,6-dihydro-1,4-dioxine-2-carbonyl group is a derivative of 1,4-dioxane , which is a heterocyclic organic compound. The sulfamoyl group is a common functional group in organic chemistry, often seen in sulfa drugs. The benzo[d]thiazol-3(2H)-yl group is a heterocyclic aromatic ring system.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 5,6-dihydro-1,4-dioxine-2-carbonyl group would form a six-membered ring with two oxygen atoms . The benzo[d]thiazol-3(2H)-yl group would form a fused ring system with a nitrogen and sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the carbonyl group in the 5,6-dihydro-1,4-dioxine-2-carbonyl group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of polar functional groups like sulfamoyl would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Reactivity
The chemical under discussion is part of broader classes of compounds that have been synthesized and studied for their reactivity and potential applications in medicinal chemistry and organic synthesis. Compounds with similar structures have been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showing antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). This demonstrates the utility of such compounds in the design of new pharmaceuticals.
Organocatalysis
N-heterocyclic carbenes, a class to which the compound can be related due to its imine and thiazolyl groups, have been shown to be efficient catalysts in transesterification and acylation reactions. This highlights the potential of using derivatives for catalyzing important chemical transformations (Grasa, Kissling, & Nolan, 2002).
Mechanisms of Acid-catalyzed Isomerization
Research into the mechanisms of acid-catalyzed Z/E isomerization of imines, which may include compounds with structures similar to the one , has provided insights into the kinetics and mechanism of these reactions. These findings are crucial for understanding how structural changes affect the properties and reactivity of such compounds (Johnson, Morales, Gorczyca, Dolliver, & McAllister, 2001).
Antimicrobial Activities
Derivatives of benzothiazole, closely related to the compound of interest, have been synthesized and shown to possess antimicrobial activity. This suggests the potential of such compounds in the development of new antimicrobial agents (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
Carbonic Anhydrase Inhibition
Studies on sulfonamide derivatives, which share functional groups with the compound , have demonstrated their efficacy as inhibitors of carbonic anhydrase. This enzyme is a therapeutic target for conditions like glaucoma, suggesting potential applications in the development of ocular treatments (Graham, Shepard, Anderson, Baldwin, Best, Christy, Freedman, Gautheron, Habecker, & Hoffman, 1989).
properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O7S2/c1-23-13(19)7-18-10-3-2-9(27(16,21)22)6-12(10)26-15(18)17-14(20)11-8-24-4-5-25-11/h2-3,6,8H,4-5,7H2,1H3,(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRCUXLNCYLUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

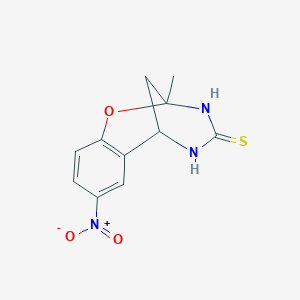
![2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B2656036.png)
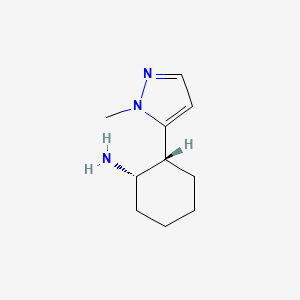


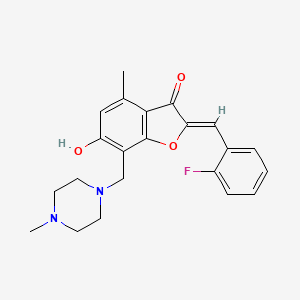
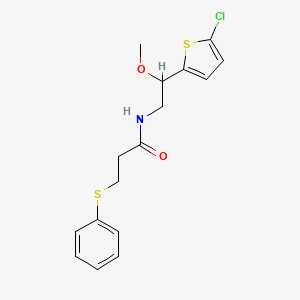

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)
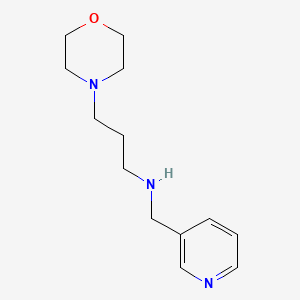
![2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2656052.png)
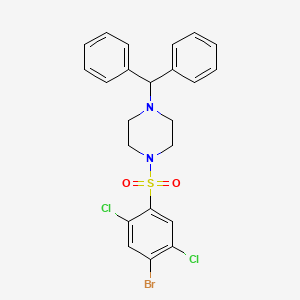
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2656056.png)
![Ethyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2656057.png)